molecular formula C10H12BrN B8354010 N-Benzylidene-3-bromopropane-1-amine

N-Benzylidene-3-bromopropane-1-amine

Cat. No.: B8354010
M. Wt: 226.11 g/mol
InChI Key: GPQCYILGXAWKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylidene-3-bromopropane-1-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

N-(3-bromopropyl)-1-phenylmethanimine

InChI

InChI=1S/C10H12BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

GPQCYILGXAWKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

The hydrobromide salt of 3-bromopropylamine (5.364 g, 24.50 mmol) was treated with triethylamine (4 mL) in CHCl3 (100 mL) and allowed to stir at room temperature for 5 min. Benzaldehyde (2.000 g, 18.85 mmol) and magnesium sulfate (6.000 g) were added and the reaction mixture was allowed to stir at room temperature for 16 h. The reaction mixture was filtered and the filter pad was washed with CHCl3 (50 mL). The filtrate was washed with water (3×50 mL), sat NaCl (50 mL), dried over sodium sulfate, and concentrated to provide a yellow oil (4.262 g, 100%). IR (film) 1645, 754, and 693 cm−1; 1H NMR (CDCl3) δ 8.34 (s, 1 H), 7.76 (m, 2 H), 7.44 (m, 3 H), 3.78 (dt, J=6.3 Hz and 1.3 Hz, 2 H), 3.52 (t, J=6.5 Hz, 2 H), 2.31 (pent, J=6.4 Hz, 2 H); ESIMS m/z (rel intensity) 226/228 (MH+, 100/91). Anal. (C10H12BrN) C, H, N.
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.364 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Yield
100%

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